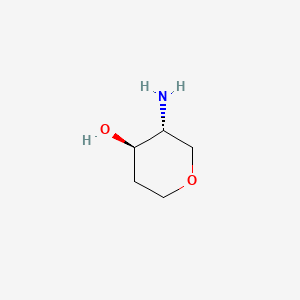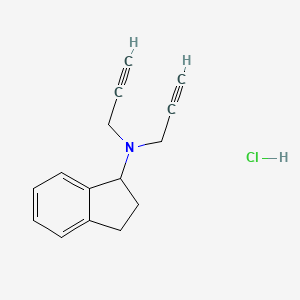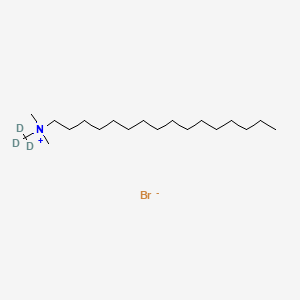
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions used and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis Techniques and Drug Discovery Applications
Innovative synthesis methods for tetrahydropyran derivatives, including those structurally related to "(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran," have been developed, showcasing their potential in drug discovery. The diastereoselective synthesis of tetrahydropyranones through Prins cyclization demonstrates the creation of novel anticancer compounds, highlighting the versatility of tetrahydropyran structures in medicinal chemistry (Bora, Shit, Sahu, & Saikia, 2023). Furthermore, the one-pot microwave-assisted synthesis of water-soluble pyran derivatives, such as the Glucose amine Schiff base (GASB-1), underlines the significance of rapid synthesis techniques in developing potential therapeutic agents (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Structural and Mechanistic Insights
The structural elucidation and conformational studies of tetrahydropyran derivatives provide critical insights into their biological activity and interaction mechanisms. For example, the study on 2,6-diarylaminotetrahydropyrans explores their potential for biomolecule cross-linking, suggesting implications in understanding DNA-protein interactions and possibly in drug design strategies targeting DNA or proteins (Henderson, Bleasdale, Clegg, & Golding, 2004).
Catalysis and Green Chemistry
The application of tetrahydropyran derivatives in catalysis and green chemistry is exemplified by the development of environmentally friendly synthesis methods. The synthesis of NiFe2O4@SiO2@amino glucose as a catalyst for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes showcases the role of tetrahydropyran derivatives in promoting eco-friendly chemical reactions, demonstrating the compound's utility beyond direct pharmaceutical applications (Aghazadeh & Nikpassand, 2019).
Conformational Analysis and Peptide Chemistry
Tetrahydropyran derivatives also find applications in conformational analysis and peptide chemistry, where their role as protecting groups is underexplored but potentially significant. Studies focusing on the tetrahydropyranyl (Thp) protecting group for alcohols highlight its utility in peptide synthesis, suggesting broader applications in synthesizing complex biological molecules (Sharma, Ramos-Tomillero, El‐Faham, Nicolás, Rodríguez, de la Torre, & Albericio, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)










